molecular formula C8H13N5O3 B2373544 2-((4-Amino-5-nitropyrimidin-2-yl)amino)butan-1-ol CAS No. 1286698-54-1

2-((4-Amino-5-nitropyrimidin-2-yl)amino)butan-1-ol

Cat. No.: B2373544
CAS No.: 1286698-54-1
M. Wt: 227.224
InChI Key: AKZLSWXGYBUTOL-UHFFFAOYSA-N
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Description

2-((4-Amino-5-nitropyrimidin-2-yl)amino)butan-1-ol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring

Scientific Research Applications

2-((4-Amino-5-nitropyrimidin-2-yl)amino)butan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-5-nitropyrimidin-2-yl)amino)butan-1-ol typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-amino-5-nitropyrimidine with butan-1-ol under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-5-nitropyrimidin-2-yl)amino)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-((4-Amino-5-nitropyrimidin-2-yl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-((4-Amino-5-nitropyrimidin-2-yl)amino)butan-1-ol can be compared with other similar compounds, such as:

    2-Aminopyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their substituents and functional groups.

    Nitropyrimidine derivatives: These compounds contain a nitro group on the pyrimidine ring and may exhibit similar chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-amino-5-nitropyrimidin-2-yl)amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O3/c1-2-5(4-14)11-8-10-3-6(13(15)16)7(9)12-8/h3,5,14H,2,4H2,1H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZLSWXGYBUTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC=C(C(=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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